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BMS-911172

Cat. No.: B1574576
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Description

Significance of AAK1 in Cellular Biology and Disease Pathways

Adaptor-Associated Kinase 1 (AAK1), also known as AP-2-associated protein kinase 1, is a highly conserved serine/threonine protein kinase belonging to the Numb-associated kinase (NAK) family. nih.gov AAK1 plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of receptors, nutrients, and other extracellular substances. nih.govgenecards.orgwikipedia.orgsinobiological.comontosight.aimaayanlab.cloudpatsnap.com Its primary function in this pathway involves phosphorylating the μ2 subunit of the adaptor protein complex 2 (AP-2), which is crucial for the high-affinity binding of AP-2 to cargo membrane proteins during the initial stages of endocytosis. nih.govgenecards.orgsinobiological.compatsnap.com Beyond its direct involvement in CME, AAK1 also regulates the phosphorylation of other AP-2 subunits and influences AP-2 localization. genecards.orgsinobiological.com Furthermore, AAK1 phosphorylates the protein NUMB, thereby modulating its cellular localization and promoting its presence in endosomes. genecards.orgsinobiological.com

AAK1's involvement extends to various critical signaling pathways, including the Notch and WNT pathways. It mediates the interaction between Notch and Eps15b, which accelerates the Notch pathway, and negatively regulates WNT signaling by promoting the CME of the WNT receptor LRP6. nih.govsinobiological.commaayanlab.cloudfapesp.br

The crucial roles of AAK1 in cellular biology have implicated it in several disease pathways:

Neurological Disorders: AAK1 is associated with a range of neurological conditions, including neuropathic pain, Alzheimer's disease (AD), Parkinson's disease (PD), schizophrenia, and amyotrophic lateral sclerosis (ALS). nih.govpatsnap.comresearchgate.netresearchgate.net Its dysfunction in ALS is particularly linked to its essential role in the endosomal and synaptic vesicle recycling pathway. researchgate.net

Viral Infections: AAK1 is a key factor in the entry mechanisms of various viruses into host cells, including Hepatitis C virus (HCV), Dengue, Ebola, and SARS-CoV-2. nih.govgenecards.orgmaayanlab.cloudpatsnap.com By modulating clathrin-mediated endocytic pathways, AAK1 facilitates viral invasion, making its inhibition a potential strategy to reduce viral entry. nih.govpatsnap.com

Cancer: AAK1 activity may influence the internalization and degradation of amyloid-beta peptides, which are implicated in Alzheimer's disease. patsnap.com In oncology, dysregulated endocytic pathways are common in cancer cells, and targeting AAK1 could potentially alter the trafficking of growth factor receptors, thereby influencing cell proliferation and apoptosis. patsnap.com

Overview of Kinase Inhibition as a Research Strategy

Protein kinases are central to cellular signaling, regulating nearly all aspects of cell life, including metabolism, transcription, cell cycle progression, and immune responses. bohrium.comscienceopen.com Consequently, their dysregulation is a hallmark of numerous diseases, making kinases highly attractive targets for both therapeutic development and fundamental biological research. bohrium.comscienceopen.commdpi.com

Kinase inhibition as a research strategy involves the use of small molecules to block or modulate the enzymatic activity of specific kinases. This approach allows researchers to dissect the roles of individual kinases in complex cellular pathways, providing insights into their physiological functions and contributions to disease. Most kinase inhibitors function by targeting the ATP-binding pocket, a conserved region within the kinase domain where ATP binds to facilitate phosphate (B84403) transfer. bohrium.commdpi.comeurekaselect.com

While targeting the ATP-binding site can present challenges in achieving high selectivity due to structural similarities among kinases, the development of selective inhibitors is crucial for their utility as research tools. bohrium.comscienceopen.commdpi.comeurekaselect.com A highly selective inhibitor can specifically perturb the function of a single kinase, allowing for precise attribution of observed cellular or physiological effects to that particular enzyme. bohrium.com The measurement and interpretation of kinase inhibitor selectivity are therefore critical steps in designing effective research tools. bohrium.com By employing such inhibitors, scientists can elucidate signaling cascades, identify downstream effectors, and validate potential therapeutic targets. fapesp.brbohrium.com

Historical Context of BMS-911172 Development as a Research Tool

This compound is an arylamide-based small molecule developed as a potent and brain-penetrant inhibitor of AAK1. medkoo.comselleckchem.comresearchgate.netbiorxiv.org Its development represents a significant advance in the chemical biology toolkit for studying AAK1. This compound exhibits high potency, with reported IC50 values of 12 nM in enzyme assays and 51 nM in cellular contexts for AAK1 inhibition. medkoo.comselleckchem.com A key aspect of its mechanism as a research tool is its ability to inhibit the phosphorylation of the μ2 subunit of AP-2, a direct substrate of AAK1. medkoo.comselleckchem.com

The development of this compound aimed to create a compound with favorable pharmacological properties suitable for biological investigations. These properties include a calculated logP (clogP) of 1.9, a topological polar surface area (tPSA) of 90 Ų, a ligand efficiency (LE) of 0.45, and a lipophilic ligand efficiency (LLE) of 6.0. Its aqueous solubility was measured at 5.85 mg/mL at pH 1 and 0.60 mg/mL at pH 7.4. nih.gov

While this compound is recognized for its AAK1 inhibitory activity, it is often characterized as a dual AAK1/BIKE (BIM-interacting kinase, also known as BMP2K) inhibitor. nih.govresearchgate.netbiorxiv.orgbiorxiv.org This dual inhibition is attributed to the highly conserved structural features within the kinase domains of AAK1 and BIKE, which makes achieving absolute selectivity between these two kinases challenging. researchgate.netbiorxiv.orgbiorxiv.org However, this compound demonstrates greater than 5-fold selectivity over STK16 and 50-fold selectivity over GAK, indicating a useful degree of specificity within the NAK family. nih.gov

As a research tool, this compound has been instrumental in advancing the understanding of AAK1's biological functions. For instance, it has been employed as a chemical probe to investigate AAK1's role in regulating the Wnt signaling pathway and its influence on viral entry mechanisms. fapesp.br The insights gained from studies utilizing this compound have contributed to a deeper comprehension of AAK1-dependent processes, highlighting the value of well-characterized small molecule inhibitors in chemical biology.

Key Properties of this compound

PropertyValueSource
AAK1 Enzyme IC5012 nM medkoo.comselleckchem.com
AAK1 Cellular IC5051 nM medkoo.com
clogP1.9 nih.gov
tPSA90 Ų nih.gov
LE0.45 nih.gov
LLE6.0 nih.gov
Aqueous Solubility (pH 1)5.85 mg/mL nih.gov
Aqueous Solubility (pH 7.4)0.60 mg/mL nih.gov
Selectivity over STK16> 5-fold nih.gov
Selectivity over GAK> 50-fold nih.gov

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-911172;  BMS 911172;  BMS911172

Origin of Product

United States

Molecular Target Identification and Characterization of Bms 911172

Adaptor-Associated Kinase 1 (AAK1) as a Primary Target

Adaptor-Associated Kinase 1 (AAK1) has been identified as the primary molecular target of BMS-911172. AAK1 is a serine/threonine protein kinase and a member of the Numb-associated kinase (NAK) family [1.6, 1.7, 1.17, 1.25]. Its physiological role involves the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex at Thr156, a critical step in regulating clathrin-mediated endocytosis (CME) [1.6, 1.17, 1.24, 1.25].

The identification of AAK1 as a therapeutic target for neuropathic pain was supported by mouse gene knockout studies, which demonstrated that AAK1 knockout mice exhibited reduced pain behavior in models such as the formalin assay for persistent pain and the chronic constriction injury (CCI)-induced thermal hyperalgesia and mechanical allodynia rat model, notably without inducing motor impairment [1.5, 1.17]. This compound was specifically designed as a brain-penetrant inhibitor to validate AAK1's role in these pain pathways [1.4, 1.5].

This compound demonstrates potent inhibitory activity against AAK1. In enzyme-based assays, it exhibits an IC50 value of 12 nM, while in cellular contexts, its IC50 is 51 nM [1.3, 1.5, 1.14]. Other reports indicate an IC50 of 35 nM [1.10, 1.19, 1.23, 1.24].

Table 1: Inhibitory Potency of this compound on AAK1

TargetIC50 (nM) - EnzymeIC50 (nM) - Cells
AAK11251

Kinase Inhibition Profile and Selectivity of this compound

Enzyme kinetic analyses suggest that this compound functions as a potentially ATP-competitive small molecule kinase inhibitor. This mechanism is attributed to its capacity to form hydrogen bonds within the ATP binding site, specifically at the hinge region of the kinase [1.6].

This compound, like many other AAK1 inhibitors, is characterized by its dual inhibitory activity. The NAK family of kinases, which includes AAK1, BMP2 Kinase (BIKE), Cyclin G-Associated Kinase (GAK), and Myristoylated and Palmitoylated Serine/Threonine Kinase 1 (MPSK1/STK16), shares significant sequence identity within their kinase domains [1.7, 1.11]. AAK1 and BIKE, in particular, are highly homologous, sharing 74% sequence identity in their kinase domains [1.7]. This high degree of structural conservation makes it challenging to achieve selective inhibition of one kinase without simultaneously targeting the other [1.7, 1.8, 1.9]. Consequently, this compound is often described as a dual AAK1 and BIKE inhibitor [1.7, 1.8, 1.9, 1.17]. In contrast, achieving selectivity for AAK1 over GAK and MPSK1 is generally considered less challenging due to their lower sequence identity with AAK1 [1.7].

As noted, this compound is recognized as a dual inhibitor of AAK1 and BIKE [1.7, 1.8, 1.9]. While the compound's potent inhibition of AAK1 has been well-documented with specific IC50 values, detailed IC50 values for this compound against BIKE and GAK were not explicitly available in the provided search results. However, the dual inhibition of AAK1 and BIKE is a known characteristic of this class of compounds due to the structural similarities between these two kinases [1.7, 1.8, 1.9].

Structural Elucidation of this compound Binding to AAK1

Direct co-crystal structure analysis of this compound bound to AAK1 was not found in the provided search results. However, insights into the binding modes of related AAK1 inhibitors have been reported. For instance, co-crystal structures of certain acylaminoindazoles (a class of compounds related to this compound) were successfully obtained with the BMP2K Kinase Domain (BIKE-KD), although co-crystals of these compounds bound to the AAK1 Kinase Domain (AAK1-KD) were not successful [1.6].

Furthermore, the X-ray crystal structure of AAK1 bound to a different compound, "compound 14" (not this compound), at 2.65 Å resolution, revealed key binding interactions. In this structure, the oxazole (B20620) ring nitrogen forms a single hydrogen bond with the backbone NH of Cys129 within the kinase hinge region. Additionally, a significant hydrophobic interaction occurs between the isopropyl group of the inhibitor and a small lipophilic pocket located in the P-loop region of the kinase [1.6, 1.22]. Another related macrocyclic inhibitor, "Compound 18," has a co-crystal structure with AAK1 (PDB: 9QB5), showing its aromatic pyrazolo[1,5-a]pyrimidine (B1248293) nitrogen interacting with the hinge region and a benzyl (B1604629) moiety extending towards the glycine-rich loop [1.1, 1.9]. These structural insights from related compounds contribute to the understanding of how inhibitors engage with the AAK1 active site, guiding further structural optimization efforts for AAK1 inhibitors [1.11].

Mechanistic Investigations of Aak1 Inhibition by Bms 911172

Regulation of Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of extracellular materials and cell surface receptors through the formation of clathrin-coated vesicles (CCVs) uniprot.orguniprot.org. AAK1, a serine/threonine kinase, plays an integral role in this pathway uniprot.org. It is a member of the Ark1/Prk1 family of kinases and is highly expressed in tissues such as the brain and heart. AAK1's involvement in CME is crucial for processes like synaptic vesicle recycling and receptor-mediated endocytosis.

Inhibition of AP2M1 (µ2 subunit of Adaptor Protein Complex 2) Phosphorylation

A primary mechanism by which AAK1 regulates CME is through the phosphorylation of the µ2 subunit of the Adaptor Protein Complex 2 (AP-2), specifically at threonine residue 156 (Thr156) genecards.orguniprot.org. This phosphorylation is a critical step for the maturation of clathrin-coated pits and subsequent vesicle formation uniprot.org. BMS-911172, by inhibiting AAK1 activity, leads to a dose-dependent reduction in the phosphorylation of the AP2M1 subunit in the brain wikipedia.orguniprot.org. This down-regulation of phosphorylated AP2M1 is a key factor in disrupting the clathrin-mediated endocytic pathway uniprot.org.

Table 1: Inhibitory Potency of this compound on AAK1 and AP2M1 Phosphorylation

TargetIC50 (Enzyme Assay)IC50 (Cellular Assay)
AAK112 nM wikipedia.orguniprot.orggenecards.org51 nM wikipedia.orguniprot.orggenecards.org
AP2M1 PhosphorylationNot specifiedDose-dependent inhibition in brain wikipedia.orguniprot.org

Impact on AP-2 Complex Dynamics and Localization

The AP-2 complex is a heterotetramer composed of alpha (α), beta-2 (β2), mu-2 (µ2), and sigma-2 (σ2) adaptins. It functions as a major clathrin adaptor, orchestrating the internalization of cargo in CME. The AP-2 complex exists in two primary conformations: an open, active state and a closed, inactive state. AAK1 acts as an interacting partner of the AP-2 complex and is involved in recruiting AP-2 to the plasma membrane genecards.org. The phosphorylation of the µ2 subunit by AAK1 is crucial as it increases the AP-2 complex's binding affinity for specific tyrosine- or dileucine-based sorting signals found on membrane receptors, thereby enhancing cargo recruitment, vesicle assembly, and efficient internalization genecards.org. Inhibition of AAK1 by compounds like this compound disrupts this critical phosphorylation, thereby impacting the proper dynamics and localization of the AP-2 complex, which is essential for endocytic clathrin coat formation.

Modulation of Clathrin Assembly and Vesicle Formation

AAK1, along with other Numb-associated kinases (NAK) such as GAK and BIKE, are recognized as important regulators of CME by initiating the formation of clathrin-coated vesicles (CCVs). The AP-2 complex, whose activation is mediated by AAK1 phosphorylation of its µ-subunit, facilitates the assembly of clathrin lattices. These AP-2 aggregates interact with individual clathrin proteins, orienting them into the clathrin "cages" that form the endocytic coat. By inhibiting AAK1, this compound interferes with this crucial phosphorylation step, thereby disrupting the proper assembly of clathrin and the subsequent formation of vesicles, which are vital for cellular internalization processes uniprot.org.

Downstream Signaling Pathway Perturbations

Beyond its direct role in CME, AAK1's activity and its inhibition by compounds like this compound can lead to perturbations in various downstream signaling pathways.

Influence on Numb Protein Phosphorylation and Localization

AAK1 is known to bind to and phosphorylate the Numb protein, specifically at a threonine residue at position 102 genecards.org. This phosphorylation event is significant for the endocytic activity of Numb and promotes its localization to endosomes genecards.org. Numb itself is a critical membrane-associated protein that functions as a negative regulator of the Notch signaling pathway by promoting its ubiquitination and degradation. It also plays a role in cell fate determination during development and asymmetric cell division. Therefore, the inhibition of AAK1 by this compound is expected to influence Numb's phosphorylation status and its subsequent cellular localization, potentially affecting pathways where Numb plays a regulatory role.

Effects on Notch Signaling Pathway Components

AAK1 is implicated in the regulation of the Notch signaling pathway genecards.org. Research indicates that AAK1 directly interacts with ligand-activated Notch1, but not with its inactive full-length form genecards.org. This interaction leads to increased localization of activated Notch1 in endosomes and subsequently regulates its transcriptional activity. Given Numb's role as a negative regulator of Notch signaling, the AAK1-mediated phosphorylation of Numb further links AAK1 activity to the modulation of Notch pathway components. By inhibiting AAK1, this compound could therefore indirectly modulate Notch signaling by altering the dynamics of Notch receptor internalization and the activity of key regulatory proteins like Numb.

Preclinical Efficacy and Biological Implications in Research Models

Research in Pain Modulatory Systems

Adaptor-Associated Kinase 1 (AAK1) was identified as a novel target for neuropathic pain through genetic screening of mouse knockout lines. patsnap.comnih.gov Mice with a null allele for the AAK1 gene exhibited a significantly reduced response to persistent pain stimuli without affecting acute pain responses. patsnap.com This discovery prompted the development of small-molecule AAK1 inhibitors, such as BMS-911172, to explore this therapeutic avenue. researchgate.netresearchgate.net

The efficacy of AAK1 inhibitors has been evaluated in multiple well-established animal models that simulate different aspects of neuropathic pain in humans. nih.govresearchgate.net this compound demonstrated activity in the Chung model of spinal nerve ligation (SNL) in mice, a model that mimics nerve injury-induced tactile allodynia. researchgate.netjci.org It was also effective in the chronic constriction injury (CCI) rat model, reducing both thermal hyperalgesia and mechanical allodynia. researchgate.netsemanticscholar.org

Another potent AAK1 inhibitor, LP-935509, has also been extensively studied, showing reversal of established pain behavior in the SNL mouse model and reduced pain responses in the rat CCI model. patsnap.comnih.gov Furthermore, its efficacy was demonstrated in the streptozotocin-induced diabetic peripheral neuropathy model in rats, suggesting a potential role in managing pain from metabolic disorders. patsnap.comnih.gov

Animal ModelSpeciesPain Type SimulatedObserved Effect of AAK1 InhibitionReference Compound(s)
Chung Model (Spinal Nerve Ligation - SNL)Mouse, RatMechanical Allodynia from Nerve InjuryReduced neuropathic pain response; Reversal of established pain behavior. researchgate.netpatsnap.comThis compound, LP-935509
Chronic Constriction Injury (CCI)RatThermal Hyperalgesia and Mechanical AllodyniaReduced evoked pain responses. researchgate.netpatsnap.comThis compound, LP-935509
Formalin Test (Phase II)MousePersistent Inflammatory PainReduced pain behavior (flinching, licking/biting). patsnap.comresearchgate.netLP-935509
Streptozotocin (STZ) ModelRatDiabetic Peripheral NeuropathyReduced evoked pain responses. nih.govLP-935509

Mechanistic studies have revealed that AAK1 inhibitors exert their antinociceptive effects primarily within the central nervous system. Research using nonbrain-penetrant inhibitors and local administration has pinpointed the spinal cord as the key location for the pain-reducing action of AAK1 inhibition. patsnap.comnih.gov AAK1 is a serine/threonine protein kinase that regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. patsnap.comcabidigitallibrary.org this compound inhibits this phosphorylation process. medchemexpress.com A pharmacodynamic marker assay in mice confirmed that this compound produces a dose-dependent inhibition of the phosphorylation of AAK1's substrate, mu-2, in the brain. researchgate.net

The antineuropathic action of AAK1 inhibitors is mechanistically linked to the α2 adrenergic signaling pathway, a system known to be involved in pain modulation. patsnap.comnih.gov Studies have shown that the pain-relieving effects of AAK1 inhibitors in animal models can be blocked by α2 adrenergic receptor antagonists, but not by opioid receptor antagonists. patsnap.comnih.gov This indicates that AAK1 inhibition likely enhances descending noradrenergic inhibitory pain pathways, which act through α2 adrenergic receptors in the spinal cord to dampen pain signals. cabidigitallibrary.org

Antiviral Research Applications

The role of AAK1 in regulating clathrin-mediated endocytosis has led to its investigation as a potential target for broad-spectrum antiviral therapies. nih.govresearchgate.net Many viruses exploit this cellular process to gain entry into host cells. patsnap.com By inhibiting AAK1, compounds like this compound can disrupt this essential step in the viral life cycle, thereby preventing infection. nih.gov

AAK1 is a key regulator of the formation of clathrin-coated vesicles, which are hijacked by numerous viruses for cellular entry. researchgate.net Inhibition of AAK1 has been shown to be a viable strategy to block the entry of multiple, unrelated RNA viruses.

Hepatitis C Virus (HCV): Early research identified AAK1 inhibitors as having an antiviral effect against HCV by blocking its entry into host cells. patsnap.comnih.gov

Dengue Virus (DENV) and Ebola Virus (EBOV): AAK1 has been shown to regulate the intracellular trafficking of DENV and EBOV. nih.govmdpi.com Studies using anticancer drugs with AAK1 inhibitory activity, such as sunitinib (B231) and erlotinib, demonstrated protection against morbidity and mortality in mouse models of dengue and Ebola infection. researchgate.net Optimized AAK1 inhibitors have shown potent activity against both DENV and EBOV in vitro. mdpi.com

SARS-CoV-2: The virus responsible for COVID-19, SARS-CoV-2, utilizes clathrin-dependent endocytosis as a pathway to enter host cells. researchgate.netnih.gov Genetic and pharmacological approaches have confirmed that AAK1 is a relevant host factor for SARS-CoV-2 infection. researchgate.net siRNA-mediated depletion of AAK1 was found to suppress viral infection in human lung epithelial cells, establishing AAK1 as a potential therapeutic target. researchgate.net

The antiviral activity of AAK1 inhibitors is quantified using a variety of in vitro cellular assays designed to measure different stages of viral infection and cellular health. A primary goal of these assays is to determine a compound's potency (e.g., EC50 or IC50) and its therapeutic window by comparing efficacy with cytotoxicity (e.g., TC50 or CC50).

Commonly used techniques include:

Reporter Virus Assays: These assays use genetically modified viruses that express a reporter gene, such as nanoluciferase (Nluc). Antiviral activity is measured by the reduction in reporter signal in infected cells, as has been used for SARS-CoV-2. researchgate.net

Flow Cytometry: This method can quantify the percentage of infected cells in a population by detecting viral proteins using fluorescently labeled antibodies. It has been employed to measure the infectivity of a recombinant Ebola virus (rVSV-GP EBOV) in Vero cells. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) and FRET-based screening: These high-throughput methods can be used to measure the inhibition of viral components, such as proteases, or to quantify viral antigens. researchgate.net

Cell Viability Assays: To ensure that the antiviral effect is not due to cell death, cytotoxicity is measured concurrently using assays like the alamarBlue or MTT assays. researchgate.netnih.gov

Assay TypePurposeVirus Example(s)Endpoint Measured
Nanoluciferase (Nluc) Reporter AssayQuantify viral replicationSARS-CoV-2Reduction in luminescence. researchgate.net
Flow CytometryQuantify percentage of infected cellsEbola (rVSV-GP EBOV)Reduction in fluorescent signal. researchgate.net
FRET-based ScreeningMeasure inhibition of viral enzymesSARS-CoV-2IC50 against viral proteases. researchgate.net
alamarBlue / MTT AssayMeasure cell viability/cytotoxicitySARS-CoV-2, EbolaCell viability percentage; CC50/TC50. researchgate.netresearchgate.netnih.gov

Targeting host proteins essential for viral replication, such as AAK1, represents a promising broad-spectrum antiviral strategy. Unlike traditional antivirals that target viral proteins, host-targeting agents are less susceptible to the development of drug resistance, as host proteins evolve much more slowly than viral components. researchgate.net Furthermore, because multiple viruses often depend on the same host pathways, a single host-targeting drug could potentially be effective against a wide range of existing and emerging viral pathogens. The inhibition of the AAK1-dependent endocytosis pathway is a prime example of this strategy, with demonstrated potential to disrupt the life cycles of viruses from several unrelated families. researchgate.netmdpi.com

Exploration in Other Disease-Relevant Cellular and Animal Models

AAK1 Involvement in Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's, ALS)

Adaptor-associated kinase 1 (AAK1), a key regulator of clathrin-mediated endocytosis, has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net Its role in these conditions is primarily linked to the cellular processing and trafficking of neurotoxic proteins, which are hallmarks of these disorders. patsnap.com While direct studies utilizing this compound in these specific disease models are limited, its function as a potent AAK1 inhibitor makes it a critical research tool for exploring AAK1 as a therapeutic target.

Alzheimer's Disease (AD): Research suggests a connection between AAK1 and the pathological processes of AD. researchgate.net AAK1 is believed to promote damage induced by amyloid β (Aβ), a peptide that aggregates to form plaques in the brains of AD patients. nih.gov In a mouse model of AD induced by Aβ1-42, periodic variations in the expression levels of AAK1, along with the adaptor protein complex 2 (AP-2) and the early endosome marker Rab5, were found to be closely correlated with the decline in cognitive function. nih.gov This suggests that dysregulation of the AAK1-mediated endocytic pathway may contribute to the cognitive deficits observed in AD, positioning AAK1 as a potential indicator and therapeutic target for the disease. nih.govnih.gov

Parkinson's Disease (PD): The link between AAK1 and Parkinson's disease is an area of ongoing investigation. researchgate.netokayama-u.ac.jp The pathology of PD is characterized by the aggregation of α-synuclein protein into Lewy bodies. frontiersin.org Given AAK1's fundamental role in endocytosis—a process critical for the internalization and trafficking of extracellular proteins—it is hypothesized that AAK1 activity could influence the spread and clearance of pathological α-synuclein aggregates. patsnap.commdpi.com Furthermore, research has shown that another kinase implicated in PD, LRRK2, can regulate the phosphorylation of the AP2M1 subunit, a substrate it shares with AAK1. researchgate.net This finding suggests a potential interplay between these kinases in the endocytic pathways relevant to PD pathogenesis. researchgate.net

Amyotrophic Lateral Sclerosis (ALS): In the context of ALS, AAK1 has been identified as a protein that selectively interacts with mutant forms of superoxide (B77818) dismutase 1 (SOD1), a key factor in familial ALS. researchgate.netnih.gov Studies using rodent models of SOD1-linked ALS have revealed that AAK1 is mislocalized into aggregates containing mutant SOD1 and neurofilament proteins within spinal cord motor neurons. researchgate.netnih.gov Additionally, AAK1 protein levels were found to be decreased in ALS patients. nih.gov This evidence suggests that a dysfunction of AAK1 and the subsequent impairment of the endosomal and synaptic vesicle recycling pathways are involved in the pathology of ALS. researchgate.netnih.gov The loss of AAK1's normal regulatory function in endocytosis is thought to contribute to the presynaptic defects observed in the disease. nih.gov

Neurodegenerative ConditionRole of AAK1Key Findings in Research Models
Alzheimer's DiseaseModulation of Amyloid β (Aβ) pathology.AAK1 expression levels correlate with cognitive decline in Aβ1-42-induced mouse models. nih.gov It is suggested to promote Aβ-induced neuronal damage. nih.gov
Parkinson's DiseasePotential role in α-synuclein trafficking.Implicated in PD, possibly through its role in endocytosis which is crucial for handling neurotoxic protein aggregates. researchgate.netpatsnap.com
Amyotrophic Lateral Sclerosis (ALS)Involvement in mutant SOD1 pathology and synaptic function.Interacts with mutant SOD1 and is mislocalized into aggregates in rodent models. researchgate.netnih.gov Reduced AAK1 levels are observed in human ALS patients, suggesting a loss-of-function pathology. nih.gov

Role in Cancer-Related Pathways

AAK1's role as a regulator of endocytosis and its participation in several key signaling cascades suggest its potential involvement in cancer biology. okayama-u.ac.jp Dysregulation of endocytic pathways and signaling networks is a common feature of cancer cells, contributing to uncontrolled growth and survival. patsnap.com AAK1 inhibitors may offer a therapeutic strategy by modulating these pathways. patsnap.com

Growth Factor Receptor Trafficking: Clathrin-mediated endocytosis is a primary mechanism for the internalization and subsequent signaling or degradation of cell surface receptors, including many growth factor receptors that are pivotal in cancer progression. By targeting AAK1, it may be possible to alter the endocytic trafficking of these receptors, leading to reduced proliferation and increased apoptosis (programmed cell death) of cancer cells. patsnap.com Preliminary studies indicate that AAK1 inhibitors could potentially enhance the effectiveness of existing cancer treatments by making tumor cells more sensitive to chemotherapeutic agents. patsnap.com

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a well-established driver in numerous cancers, including colorectal cancer. nih.gov Research has shown that AAK1 acts as a negative regulator of the canonical Wnt signaling pathway. tandfonline.com It achieves this by promoting the clathrin-mediated endocytosis of the Low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor essential for activating the pathway. tandfonline.com Pharmacological inhibition of AAK1 kinase activity has been demonstrated to activate Wnt signaling. tandfonline.com This positions AAK1 as a modulator of a key cancer-related pathway.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is linked to inflammation, immunity, cell survival, and cancer. AAK1 is implicated in this pathway through its mediation of IκBα degradation. nih.gov The degradation of IκBα allows the p50-p65 NF-κB complex to translocate to the nucleus and induce the transcription of target genes, including pro-inflammatory cytokines that can contribute to a pro-tumorigenic microenvironment. nih.gov

Other Cancer-Relevant Pathways: AAK1 also participates in the cyclic AMP-dependent CDK16 signal pathway, which is involved in regulating the phosphorylation of PRC1 in lung cancer cells. nih.govtandfonline.com Furthermore, AAK1 inhibition has been associated with increased intratumoral infiltration of T-cells in mice, suggesting a potential role for AAK1 in mediating immune suppression within the tumor microenvironment. researchgate.net

Cancer-Related Pathway/ProcessRole of AAK1Potential Therapeutic Implication of Inhibition
Growth Factor Receptor TraffickingRegulates clathrin-mediated endocytosis of receptors. patsnap.comAltering receptor internalization could reduce cancer cell proliferation and increase apoptosis. patsnap.com
Wnt SignalingActs as a negative regulator by promoting endocytosis of the LRP6 co-receptor. tandfonline.comModulation of this pathway could impact cancers with aberrant Wnt signaling.
NF-κB SignalingMediates degradation of the inhibitor IκBα, leading to NF-κB activation. nih.govInhibition could suppress pro-inflammatory and pro-survival signals in cancer cells.
Tumor ImmunityInvolved in immune cell infiltration. researchgate.netInhibition may enhance T-cell infiltration into tumors, counteracting immune suppression. researchgate.net
CDK16 PathwayParticipates in a pathway that regulates PRC1 phosphorylation in lung cancer cells. nih.govtandfonline.comTargeting AAK1 could interfere with this specific signaling cascade in lung cancer.

Medicinal Chemistry and Structure Activity Relationships Sar

Design and Synthesis of BMS-911172 and Related Analogs

The design and synthesis of this compound and its analogs were driven by the need for a highly potent and selective AAK1 inhibitor with favorable pharmacokinetic properties, particularly brain penetrance.

The discovery of AAK1 as a novel target for neuropathic pain was facilitated by a mouse gene knockout approach, which revealed that AAK1 knockout mice exhibited reduced pain behavior without motor impairment. bioworld.com This foundational understanding paved the way for high-throughput screening (HTS) campaigns to identify initial lead compounds. HTS assays are crucial for identifying weakly binding ligands by efficiently exploring a broad chemical space. researchgate.netmyotonic.org An oxazole-phenyl compound, identified as compound 19 in some literature, was screened as a lead against AAK1 during these campaigns. nih.gov

Initial SAR studies focused on a series of aryl amide-based AAK1 inhibitors. bioworld.com Extensive optimization efforts were conducted on compounds featuring biaryl and amino-amide chains, leading to the identification of optimal structures. nih.gov this compound itself is described as an aryl amide-based compound. biorxiv.orgresearchgate.net The optimization involved modifying the aryl amide scaffold and exploring bicyclic heterocyclic replacements to enhance potency and selectivity. nih.govresearchgate.net For instance, structural modifications of initial compounds focused on improving AAK1 inhibitory activity. nih.gov

Substituent modifications played a critical role in refining the AAK1 inhibitory potency. For aryl amide-based inhibitors, attaching different alkyl groups to the amide side capping group influenced AAK1 activity, with longer carbon chains generally leading to increased activity. tandfonline.com The introduction of an isopropyl group at the 3-position also improved potency and imparted a more rigid structure. researchgate.net A SAR analysis of substituents on the central benzene (B151609) ring demonstrated that compound 17 (later named this compound) was more effective than earlier analogs, exhibiting an IC₅₀ of 12 nM. nih.gov

This compound has an IC₅₀ of 12 nM in enzyme assays and 51 nM in cellular assays. medkoo.combioworld.com It inhibits μ2 phosphorylation with an EC₅₀ of 8.3 μM in vivo, leading to an ED₅₀ of 6 mg/kg. nih.gov

Table 1: Key Pharmacological Properties of this compound

PropertyValueSource
AAK1 IC₅₀ (Enzyme)12 nM medkoo.comselleckchem.combioworld.com
AAK1 IC₅₀ (Cell)51 nM medkoo.combioworld.com
clogP1.9 nih.gov
tPSA90 Ų nih.gov
LE0.45 nih.gov
LLE6.0 nih.gov
Aqueous Solubility (pH 1)5.85 mg/mL nih.gov
Aqueous Solubility (pH 7.4)0.60 mg/mL nih.gov
μ2 Phosphorylation Inhibition (in vivo EC₅₀)8.3 μM nih.gov
μ2 Phosphorylation Inhibition (in vivo ED₅₀)6 mg/kg nih.gov

Quantitative Structure-Activity Relationships (QSAR) for AAK1 Inhibitors

While specific detailed QSAR studies for this compound are not explicitly detailed in the provided snippets, the extensive SAR analysis performed during its development inherently contributes to QSAR understanding. QSAR aims to correlate structural features of compounds with their biological activities, enabling predictive modeling for new compound design. myotonic.org The systematic modifications and evaluation of their impact on AAK1 inhibitory potency, as described in section 5.1.3, form the basis for such quantitative relationships. For instance, the observation that extending alkyl side chains or specific substitutions on the benzene ring improved activity indicates a quantitative relationship between these structural changes and inhibitory potency. nih.govtandfonline.com

Strategies for Enhancing Kinase Selectivity and Brain Penetrance

Enhancing kinase selectivity and achieving brain penetrance are critical for developing successful CNS-acting drugs. This compound is noted for its brain penetrant and selective AAK1 inhibition. medkoo.comselleckchem.combioworld.comprobechem.com

AAK1 belongs to the Numb-Associated Kinase (NAK) family, which also includes STK16/MPSK1, Cyclin G Associated Kinase (GAK), and Bone Morphogenic Protein (BMP-2) Inducible Kinase (BIKE). nih.govbiorxiv.org AAK1 and BIKE are particularly closely related, sharing about 74% sequence identity in their kinase domains, making selective inhibition challenging. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net Most AAK1 inhibitors, including this compound, often exhibit dual AAK1 and BIKE inhibition due to this high homology. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Strategies to improve selectivity within the NAK family and enhance brain penetrance include:

Structural Modifications: Careful design of substituents to exploit subtle differences in the kinase domains of AAK1 and other NAK family members. biorxiv.org For example, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors showed that specific meta substituents on the aromatic benzylamide moiety could influence potency for BIKE, while small ortho substituents like fluorine were tolerated across NAK kinases. biorxiv.orgresearchgate.net

Optimization of Physicochemical Properties: Achieving brain penetrance often involves optimizing properties like lipophilicity (clogP), topological polar surface area (tPSA), and molecular weight. This compound has a clogP of 1.9 and a tPSA of 90 Ų, contributing to its brain penetrant nature. nih.gov

Macrocyclization is a strategy employed in kinase inhibitor development to improve selectivity and other drug-like properties, including membrane permeability and oral bioavailability. biorxiv.orgscienceopen.com While this compound itself is not a macrocycle, macrocyclization has been explored for other NAK kinase inhibitors, such as derivatives of the acyclic AAK1 inhibitor LP-935509. biorxiv.orgresearchgate.net This approach aims to reduce conformational flexibility, which can negatively impact selectivity, by creating more rigid structures. researchgate.netscienceopen.com Macrocyclic pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been investigated, with various substituents and linkers introduced to optimize binding and selectivity profiles against AAK1, BIKE, and GAK. biorxiv.orgresearchgate.net

Table 2: Selectivity of NAK Kinase Inhibitors (IC₅₀ values in nM)

CompoundAAK1 IC₅₀ (nM)BIKE IC₅₀ (nM)GAK IC₅₀ (nM)Source
This compound12(Dual)(Dual) medkoo.combioworld.combiorxiv.orgresearchgate.netresearchgate.netresearchgate.net
LP-9355093.314320 biorxiv.orgmedchemexpress.comabmole.com
SGC-AAK1-19.1 (Ki) / 270 (IC50)17 (Ki)(Dual) biorxiv.orgprobechem.comabmole.comcenmed.com
SGC-GAK-1(High)(High)(Low) biorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Note: For this compound, while specific BIKE/GAK IC₅₀ values are not consistently provided as distinct numbers in the snippets, it is frequently described as a "dual AAK1 and BIKE inhibitor" due to the high homology between the kinase domains. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net SGC-GAK-1 is noted for its high selectivity for GAK over other NAK family members. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net

Advanced Methodologies and Future Research Directions

Application of BMS-911172 as a Chemical Probe in Cell Biology

This compound serves as a valuable chemical probe for elucidating the cellular functions of Adaptor-Associated Kinase 1 (AAK1). As a potent and selective inhibitor, it allows researchers to investigate the downstream consequences of AAK1 inhibition in various cellular contexts. Chemical probes are small molecules that modulate the function of a specific protein target, enabling the study of that protein's role in biological processes. The utility of this compound as a chemical probe is underscored by its ability to penetrate cell membranes and engage with AAK1 within a cellular environment.

In vitro and ex vivo phosphorylation assays are fundamental techniques to characterize the activity and inhibition of kinases like AAK1. In these assays, this compound has demonstrated its utility in quantifying the inhibition of AAK1's catalytic activity.

In vitro assays typically involve purified, recombinant AAK1 enzyme, a substrate (such as the μ2 subunit of the adaptor protein 2 complex, AP2M1), and a phosphate (B84403) donor like ATP. The extent of substrate phosphorylation is measured in the presence and absence of the inhibitor. This compound has shown significant inhibitory activity in such enzymatic assays, with a reported IC50 value of 12 nM. bioworld.com

Ex vivo assays are performed using cell lysates or tissue homogenates that contain endogenous AAK1. These experiments provide a more physiologically relevant context for assessing inhibitor potency. In cellular assays, this compound exhibited an IC50 of 51 nM. bioworld.com A key application is the use of a pharmacodynamic (PD) marker assay to measure the inhibition of phosphorylation of AAK1's substrate, mu-2, in the brain, demonstrating the compound's ability to engage its target in a complex biological sample. bioworld.com

Inhibitory Activity of this compound
Assay TypeIC50 Value
Enzymatic (In Vitro)12 nM
Cellular (Ex Vivo)51 nM

Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement of a drug within intact cells. cetsa.orgnih.govbiorxiv.org The principle behind CETSA is that the binding of a ligand, such as this compound, to its target protein, AAK1, increases the protein's thermal stability. cetsa.orgnih.gov

When cells are treated with this compound and then subjected to heat, the AAK1 protein bound to the inhibitor will be more resistant to denaturation and aggregation compared to the unbound protein. By measuring the amount of soluble AAK1 at different temperatures, researchers can confirm that this compound directly interacts with and stabilizes AAK1 in a cellular environment. This method is invaluable for validating that the observed biological effects of the compound are indeed due to its interaction with the intended target. nih.gov The combination of CETSA with mass spectrometry (MS-based CETSA) allows for proteome-wide analysis of drug-target interactions and can reveal off-target effects. biorxiv.orgnih.govconsensus.app

Comparative Studies with Other AAK1 Inhibitors and NAK Family Modulators

This compound is one of several small molecule inhibitors developed to target AAK1. Comparative studies with other inhibitors are crucial for understanding the structure-activity relationships (SAR) and for selecting the most appropriate tool compound for a given biological question. Other notable AAK1 inhibitors include BMS-986176 (LX-9211) and LP-935509. bohrium.comnih.gov

AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes GAK, BIKE, and STK16. researchgate.net These kinases share sequence homology in their kinase domains, making inhibitor selectivity a key consideration. Comparative profiling of this compound against other NAK family members is essential to ensure that its biological effects can be confidently attributed to the inhibition of AAK1 and not other related kinases. For instance, the novel AAK1 inhibitor TIM-098a was specifically tested for its selectivity against other NAK family members. researchgate.net

Comparison of AAK1 Inhibitors
CompoundKey FeaturesStatus
This compoundPotent and selective AAK1 inhibitor.Preclinical
BMS-986176/LX-9211Entered clinical trials for neuropathic pain. bohrium.comnih.govClinical
LP-935509Demonstrated excellent druggability. nih.govPreclinical
TIM-098aA novel, relatively selective AAK1 inhibitor. researchgate.netResearch

Unexplored Biological Functions and Pathways of AAK1 Modulated by Inhibition

The inhibition of AAK1 by compounds like this compound has primarily been explored in the context of neuropathic pain and its role in clathrin-mediated endocytosis. bohrium.comnih.govnih.gov However, the full spectrum of AAK1's biological functions remains to be elucidated. The use of selective inhibitors is a key strategy for uncovering these novel roles.

Potential areas of investigation include:

Neurodegenerative Diseases: AAK1 has been implicated in conditions such as Alzheimer's and Parkinson's disease. bohrium.comnih.gov Inhibitors can be used to probe the specific involvement of AAK1 in the underlying pathological processes.

Viral Infections: As AAK1 is a host factor involved in the endocytosis of several viruses, its inhibition may represent a broad-spectrum antiviral strategy. nih.gov

Cancer Biology: The role of AAK1 in cancer is emerging, with potential connections to signaling pathways that regulate cell growth and proliferation. bohrium.com

Signal Transduction: AAK1 is known to be involved in signaling pathways such as the WNT and Notch pathways. nih.gov Further research using inhibitors could clarify the intricate details of these interactions.

Development of Novel AAK1-Targeting Therapeutic Probes for Research

The development of novel chemical probes targeting AAK1 is an active area of research. These probes can be designed with specific properties to facilitate different types of biological investigations. For example, fluorescently tagged AAK1 inhibitors could be synthesized to visualize the subcellular localization of the kinase and its dynamics within living cells. The creation of such probes often involves attaching a fluorophore to the inhibitor scaffold without compromising its binding affinity and selectivity for AAK1.

Another avenue of development is the creation of photo-affinity probes. These probes can be used to covalently label AAK1 within cells upon photoactivation, allowing for the identification of binding partners and the study of protein-protein interactions. The design of these advanced research tools will be instrumental in deepening our understanding of AAK1 biology.

Integration of Artificial Intelligence (AI) and Machine Learning in AAK1 Inhibitor Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate the drug discovery process, including the design of kinase inhibitors. nih.govrsc.org For AAK1, these computational approaches can be utilized in several ways:

Virtual Screening: AI/ML models can be trained on existing data of known AAK1 inhibitors to screen large virtual libraries of compounds and identify novel chemical scaffolds with a high probability of being active.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties for AAK1 inhibition, such as high potency, selectivity, and favorable pharmacokinetic profiles.

Predictive Modeling: Machine learning can be used to predict the structure-activity relationships of AAK1 inhibitors, guiding medicinal chemists in the optimization of lead compounds. nih.gov It can also help in predicting potential off-target effects and toxicity. nih.govrsc.org

The integration of AI and ML into the AAK1 inhibitor design pipeline has the potential to significantly reduce the time and cost associated with the development of new therapeutic agents and research tools.

Q & A

Q. What is the primary mechanism of action of BMS-911172 in preclinical studies?

this compound is a selective inhibitor of adaptor-associated kinase 1 (AAK1), with reported IC50 values of 35 nM in enzymatic assays . Its mechanism involves blocking AAK1-mediated phosphorylation of substrates like mu-2 adaptin, critical for clathrin-mediated endocytosis. Researchers should validate activity using both enzyme kinetics (e.g., ATP-competitive assays) and cell-based models (e.g., HEK293 cells transfected with AAK1) to confirm target engagement .

Q. What are the recommended storage conditions for this compound to ensure stability?

this compound is stable as a solid powder when stored at 4°C (short-term, days to weeks) or -20°C (long-term, months) in airtight, light-protected containers . For dissolved stocks (DMSO-based), store at -80°C for up to 6 months, avoiding freeze-thaw cycles. Always verify solubility before use (≥100 mg/mL in DMSO) and check for precipitation .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (purity >98%) and spectroscopic methods (NMR, high-resolution mass spectrometry) are essential for identity confirmation . Cross-reference Certificate of Analysis (COA) data provided by suppliers, including retention time and spectral matches .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While this compound is classified as non-hazardous, standard PPE (gloves, lab coat, eye protection) should be worn. Avoid inhalation/ingestion; if exposed, rinse thoroughly with water. Follow Material Safety Data Sheet (MSDS) guidelines for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies (e.g., 35 nM in enzymatic assays vs. 12 nM/51 nM in enzyme/cell-based assays ) may arise from assay conditions (ATP concentration, incubation time) or cellular permeability. To standardize results:

  • Use consistent ATP concentrations (e.g., near physiological levels).
  • Include positive controls (e.g., staurosporine for kinase inhibition).
  • Validate cell-based assays with AAK1-overexpressing lines to isolate target effects .

Q. What methodological considerations are critical when designing in vivo studies to evaluate this compound's efficacy in neuropathic pain models?

Key factors include:

  • Dosage and route : Subcutaneous administration at 60 mg/kg in murine models (e.g., Chung model for formalin-induced pain) .
  • Pharmacodynamic markers : Measure brain penetration via inhibition of AAK1 substrate phosphorylation (e.g., mu-2 adaptin) .
  • Controls : Include vehicle and comparator compounds (e.g., gabapentin).
  • Blinding : Randomize treatment groups to reduce bias .

Q. How should researchers optimize this compound's solubility and bioavailability for central nervous system (CNS) targeting?

  • Solubility : Pre-saturate DMSO stocks with ultrasonic agitation; avoid aqueous buffers due to poor water solubility .
  • Bioavailability : Assess brain-to-plasma ratios via LC-MS/MS in pharmacokinetic studies.
  • Formulation : Explore co-solvents (e.g., PEG 400) or nanoemulsions to enhance CNS delivery .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound's inhibition of AAK1 substrate phosphorylation?

  • Nonlinear regression : Fit dose-response curves to calculate IC50 (e.g., GraphPad Prism).
  • ANOVA with post hoc tests : Compare treatment groups in animal models (e.g., mechanical allodynia thresholds).
  • Power analysis : Ensure sample sizes (n ≥ 6/group) to detect ≥30% effect size with 80% power .

Data Contradiction and Reproducibility

Q. How can researchers address variability in this compound's efficacy across neuropathic pain models?

Differences in efficacy (e.g., chronic constriction injury vs. spinal nerve ligation models) may reflect AAK1's tissue-specific roles. Mitigation strategies:

  • Use transcriptomic profiling to correlate AAK1 expression with response.
  • Include negative controls (AAK1-knockout animals) to confirm target specificity .

Q. What steps ensure reproducibility when replicating this compound's reported effects on AAK1 substrate phosphorylation?

  • Detailed protocols : Publish exact assay conditions (e.g., antibody clones, dilution ratios).
  • Data transparency : Share raw phosphorylation data (e.g., Western blot densitometry) in supplementary materials .
  • Independent validation : Collaborate with labs using orthogonal methods (e.g., ELISA for phospho-mu-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.